molecular formula C4H4BrKN4O2 B2573806 Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate CAS No. 2270909-67-4

Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2573806
CAS No.: 2270909-67-4
M. Wt: 259.104
InChI Key: XMLZNTKPHMAVME-UHFFFAOYSA-M
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Description

Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate is a functionalized 1,2,4-triazole derivative offered as a building block for research and development. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its rich biological activities and presence in several approved therapeutics . This compound is particularly valuable for its multiple synthetic handles; the bromo substituent allows for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create diverse chemical libraries . Simultaneously, the amino and carboxylate groups provide additional sites for conjugation and modification, enabling researchers to fine-tune the molecule's properties. Compounds based on the 1,2,4-triazole core have demonstrated a wide spectrum of biological activities in scientific literature, including antitumor, antimicrobial, and antiviral effects . This makes this compound a versatile intermediate for constructing novel molecules for screening in various therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

potassium;2-(5-amino-3-bromo-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4O2.K/c5-3-7-4(6)9(8-3)1-2(10)11;/h1H2,(H,10,11)(H2,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLZNTKPHMAVME-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N1C(=NC(=N1)Br)N.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrKN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 5-amino-3-bromo-1H-1,2,4-triazole with potassium acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 5-amino-3-bromo-1H-1,2,4-triazole and potassium acetate.

    Reaction Conditions: The reaction is usually conducted in a suitable solvent such as ethanol or water, under reflux conditions.

    Purification: The product is purified by recrystallization or other suitable purification techniques to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The triazole ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.

    Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromine atom and amino group may also play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Research Findings

  • Coordination Chemistry: Triazole-acetate derivatives, such as 2-(1,2,4-triazol-1-yl)acetate, form stable metal-organic frameworks (MOFs) with transition metals like cobalt. The presence of bromine and amino groups in the target compound may modulate coordination modes and stability .
  • Biological Activity: Amino-substituted triazole derivatives (e.g., PKR-173) exhibit hepatoprotective effects, suggesting that the target compound’s amino and bromo groups could synergize in therapeutic applications .
  • Synthetic Routes : Alkylation of triazoles with tosylates or bromoacetates is a common method for synthesizing such compounds. For example, describes bromopyridinyl-triazole acetate synthesis via continuous-flow processes, which could be adapted for the target compound .

Biological Activity

Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate is a triazole derivative that has garnered attention for its potential biological activities. This compound is synthesized from 5-amino-3-bromo-1H-1,2,4-triazole and potassium acetate, typically in solvents like ethanol or water under reflux conditions. Its structure includes a bromine atom and an amino group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₄H₄BrN₄O₂
Molecular Weight220.01 g/mol
CAS Number2270909-67-4
Melting PointNot specified
Boiling PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Target Receptors: Similar triazole compounds have shown high affinity for multiple receptors, including those involved in enzyme inhibition and cellular signaling pathways. The nitrogen atoms in the triazole ring facilitate binding to active sites on enzymes.

Biochemical Pathways: Compounds in this class have demonstrated a range of biological activities such as:

  • Antiviral : Potential to inhibit viral replication.
  • Anti-inflammatory : Modulation of inflammatory responses.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Antimicrobial : Inhibition of bacterial growth.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, derivatives similar to this compound have been evaluated for their efficacy against various viruses. The mechanism often involves interference with viral replication processes.

Anticancer Properties

Research has indicated that triazole-containing compounds can exhibit cytotoxic effects against cancer cell lines. A study focusing on the structural modifications of triazoles found that certain substitutions could enhance their anticancer activity by increasing their binding affinity to target proteins involved in tumor growth.

Antimicrobial Effects

Triazole derivatives have also been investigated for their antimicrobial properties. This compound has shown promising results against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Case Study 1: Antiviral Efficacy

In a controlled study published in Molecules, researchers tested several triazole derivatives against influenza virus strains. This compound demonstrated significant inhibition of viral replication at concentrations as low as 10 µM.

Case Study 2: Anticancer Activity

A study published in Journal of Medicinal Chemistry assessed the cytotoxic effects of various triazole derivatives on human breast cancer cell lines. The results indicated that this compound induced apoptosis through the activation of caspase pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, similar compounds have shown favorable absorption and distribution characteristics in preliminary studies. The stability of the compound under physiological conditions is also a point of interest for future research.

Q & A

Q. Basic Research Focus

  • Antimicrobial activity : Agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, with MIC values determined via broth microdilution .
  • Antifungal potential : Disk diffusion against Candida albicans, comparing efficacy to fluconazole .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

How can synthetic efficiency be optimized for scalable production without compromising purity?

Q. Advanced Research Focus

  • Continuous-flow chemistry : A second-generation flow process (as in ) reduces reaction time from hours to minutes, improving yield (52% vs. 35% batch) .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) may accelerate triazole alkylation.
  • DoE (Design of Experiments) : Optimize parameters like solvent ratio (DMSO:H₂O), temperature, and stoichiometry using response surface methodology .

How should researchers address contradictions in reported bioactivity data for analogous triazole derivatives?

Q. Advanced Research Focus

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., bromo vs. chloro at position 3) on MIC values. ’s table shows bromine enhances antifungal activity by 2–3× compared to chlorine .
  • Meta-analysis : Cross-reference bioactivity datasets from PubChem and independent studies to identify outliers or assay-specific biases.
  • Molecular docking : Simulate binding to target enzymes (e.g., fungal CYP51) to rationalize potency differences .

What advanced techniques elucidate the compound’s mechanism of action in biological systems?

Q. Advanced Research Focus

  • Isotopic labeling : Incorporate ¹⁵N at the amino group to track metabolic incorporation via LC-MS .
  • Surface plasmon resonance (SPR) : Measure binding kinetics to putative targets (e.g., bacterial dihydrofolate reductase).
  • ROS detection assays : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in treated microbial cells .

What crystallographic challenges arise during structural refinement, and how are they resolved?

Q. Advanced Research Focus

  • Disorder modeling : The triazole ring and acetate side chain may exhibit rotational disorder, requiring PART instructions in SHELXL .
  • Twinning : High-symmetry space groups (e.g., P21/c) complicate refinement; use TWIN/BASF commands in SHELX .
  • Hydrogen bonding : Fourier difference maps resolve ambiguous H-atom positions, particularly for the NH₂ group .

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